molecular formula C19H21FN2O2 B243550 N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide

N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide

货号 B243550
分子量: 328.4 g/mol
InChI 键: VSTSEZAICJDSFV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide, also known as FPBM, is a novel compound that has gained significant attention in scientific research for its potential therapeutic applications. FPBM belongs to the class of benzamides and is structurally similar to other compounds such as sulpiride and amisulpride.

作用机制

The mechanism of action of N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide is not fully understood. However, it is known that N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide acts as a dopamine D2 receptor antagonist. Dopamine is a neurotransmitter that plays a key role in the regulation of movement, motivation, and reward. By blocking the dopamine D2 receptor, N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide reduces the activity of dopamine in the brain, leading to a decrease in motor activity and an improvement in symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide has been shown to have several biochemical and physiological effects. In animal models, N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide has been shown to improve motor function, reduce dyskinesia, and increase dopamine turnover in the striatum. N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide has also been shown to reduce the release of glutamate, a neurotransmitter that plays a key role in the development of Parkinson's disease.

实验室实验的优点和局限性

One of the major advantages of N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide is its high selectivity for the dopamine D2 receptor. This makes it a valuable tool for studying the role of dopamine in various diseases. However, N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide has some limitations for lab experiments. For example, N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide has a short half-life and is rapidly metabolized in the body, making it difficult to maintain a stable concentration in the bloodstream. Additionally, N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide is not readily available commercially, which can make it difficult to obtain for lab experiments.

未来方向

There are several future directions for research on N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide. One area of research is the development of more stable analogs of N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide that have a longer half-life and are more readily available. Another area of research is the development of more selective dopamine D2 receptor antagonists that can be used to study the role of dopamine in various diseases. Finally, there is a need for more studies to investigate the potential therapeutic applications of N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide in various diseases, including Parkinson's disease, schizophrenia, depression, and anxiety disorders.
Conclusion:
In conclusion, N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide is a novel compound that has gained significant attention in scientific research for its potential therapeutic applications in various diseases. N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide acts as a dopamine D2 receptor antagonist and has been shown to improve motor function and reduce dyskinesia in animal models of Parkinson's disease. N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide has several advantages for lab experiments, including its high selectivity for the dopamine D2 receptor. However, N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide also has some limitations, including its short half-life and limited availability. Future research on N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide should focus on the development of more stable analogs, more selective dopamine D2 receptor antagonists, and investigations of its potential therapeutic applications in various diseases.

合成方法

The synthesis of N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide is a complex process that involves several steps. The first step is the reaction between 3-fluoro-4-nitroaniline and piperidine in the presence of a catalyst to form 3-fluoro-4-(piperidin-1-yl)aniline. The second step is the reaction between 3-fluoro-4-(piperidin-1-yl)aniline and 3-methoxybenzoyl chloride in the presence of a base to form N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide. The overall yield of the synthesis process is approximately 50%.

科学研究应用

N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major applications of N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide is in the treatment of Parkinson's disease. N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide acts as a dopamine D2 receptor antagonist and has been shown to improve motor function and reduce dyskinesia in animal models of Parkinson's disease. N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide has also been studied for its potential in the treatment of schizophrenia, depression, and anxiety disorders.

属性

分子式

C19H21FN2O2

分子量

328.4 g/mol

IUPAC 名称

N-(3-fluoro-4-piperidin-1-ylphenyl)-3-methoxybenzamide

InChI

InChI=1S/C19H21FN2O2/c1-24-16-7-5-6-14(12-16)19(23)21-15-8-9-18(17(20)13-15)22-10-3-2-4-11-22/h5-9,12-13H,2-4,10-11H2,1H3,(H,21,23)

InChI 键

VSTSEZAICJDSFV-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCCCC3)F

规范 SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCCCC3)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。